![molecular formula C14H10N2O4 B14163170 2-[(4-Nitrophenyl)methylideneamino]benzoic acid CAS No. 42027-64-5](/img/structure/B14163170.png)
2-[(4-Nitrophenyl)methylideneamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitrophenyl)methylideneamino]benzoic acid is an organic compound with the molecular formula C14H10N2O4 It is characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a methyleneamino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Nitrophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 2-[(4-Aminophenyl)methylideneamino]benzoic acid.
Oxidation: Various oxidized derivatives, potentially including carboxylic acids.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(4-Nitrophenyl)methylideneamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Aminophenyl)methylideneamino]benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
4-Nitrobenzaldehyde: A precursor in the synthesis of 2-[(4-Nitrophenyl)methylideneamino]benzoic acid.
2-Aminobenzoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a benzoic acid moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
42027-64-5 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O4/c17-14(18)12-3-1-2-4-13(12)15-9-10-5-7-11(8-6-10)16(19)20/h1-9H,(H,17,18) |
Clave InChI |
WGWOBUKSHSSVOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
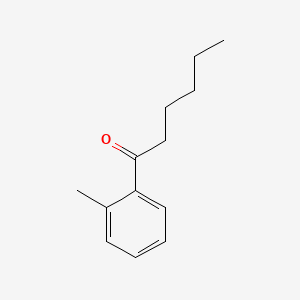

![2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B14163124.png)
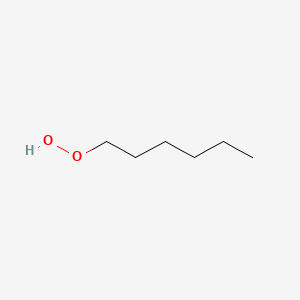

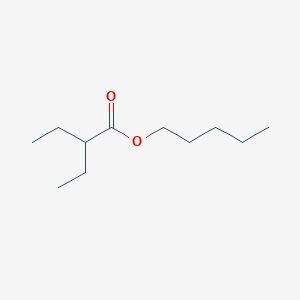
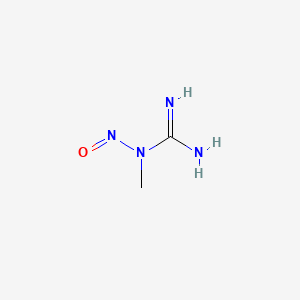
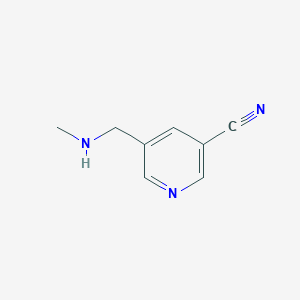


![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)


